L-ARGININE:HCL (GUANIDO-15N2+)
Beschreibung
Foundational Understanding of L-Arginine Metabolism in Biological Systems
L-arginine is a semi-essential amino acid that plays a pivotal role in a multitude of physiological and pathological processes. creative-proteomics.comembopress.org In most mammals, it is synthesized from glutamine, glutamate, and proline, primarily through the intestinal-renal axis. nih.gov The metabolic fate of L-arginine is diverse, serving as a precursor for the synthesis of not only proteins but also a range of other critical biomolecules. creative-proteomics.com
Key metabolic pathways involving L-arginine include its breakdown by several enzymes:
Arginase: This enzyme hydrolyzes L-arginine to produce ornithine and urea (B33335), the latter being essential for the detoxification of ammonia (B1221849). creative-proteomics.comnih.gov
Nitric Oxide Synthase (NOS): NOS catalyzes the production of nitric oxide (NO), a vital signaling molecule involved in various biological processes, including the regulation of vascular tone. creative-proteomics.combenthamopenarchives.com
Arginine:glycine amidinotransferase (AGAT): This enzyme is involved in the synthesis of creatine, a molecule crucial for energy metabolism in muscle and nerve cells. nih.gov
Arginine decarboxylase (ADC): This enzyme leads to the production of agmatine, which has several neuromodulatory and metabolic functions. nih.gov
The products of these pathways—nitric oxide, polyamines, proline, glutamate, creatine, and agmatine—all have significant biological importance. nih.gov The intricate regulation of L-arginine metabolism is crucial for maintaining health, and its dysregulation is implicated in various diseases. creative-proteomics.combenthamopenarchives.com
Principles and Advantages of Stable Isotope Labeling in Biochemical Research
Isotope labeling is a powerful technique that allows researchers to track the movement and transformation of molecules within biological systems. creative-proteomics.comwikipedia.org This method involves replacing one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. creative-proteomics.comfiveable.me These labeled molecules are chemically and biologically similar to their unlabeled counterparts, allowing them to participate in native biological processes without significantly altering them. diagnosticsworldnews.comnumberanalytics.com
Stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), are non-radioactive and therefore offer significant safety advantages over their radioactive counterparts, especially in human studies. diagnosticsworldnews.commetsol.com The primary advantages of using stable isotope labeling in biochemical research include:
Tracing Metabolic Pathways: By introducing a labeled compound into a biological system, researchers can follow its journey through various metabolic reactions, providing insights into pathway dynamics and fluxes. silantes.comsilantes.com
Enhanced Detection and Quantification: Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between labeled and unlabeled molecules based on their mass or nuclear properties. wikipedia.orgnumberanalytics.com This allows for precise quantification of metabolites and the rates of their interconversion. numberanalytics.com
Safety: The non-radioactive nature of stable isotopes makes them safe for use in a wide range of studies, including those involving vulnerable populations. metsol.com
Accuracy and Repeatability: Stable isotope labeling provides a highly accurate means of studying metabolic processes, and the non-invasive nature of some detection methods allows for repeated measurements over time. metsol.com
Strategic Significance of Guanido-¹⁵N₂ Labeling for Tracing Nitrogenous Flux
The specific labeling of the two nitrogen atoms in the guanido group of L-arginine with the stable isotope ¹⁵N, creating L-Arginine:HCl (Guanido-¹⁵N₂+), holds particular strategic importance for researchers. This is primarily because the guanido group is the direct source of the nitrogen atom incorporated into nitric oxide (NO) by the enzyme nitric oxide synthase (NOS). asm.orgnih.gov
By using L-Arginine:HCl (Guanido-¹⁵N₂+), researchers can directly and unambiguously trace the fate of the guanido nitrogens. When this labeled arginine is metabolized by NOS, the resulting nitric oxide will contain a ¹⁵N atom. The stable end-product of NO metabolism, nitrate (B79036), can then be measured for ¹⁵N enrichment, providing a direct quantification of NO synthesis from L-arginine. nih.govresearchgate.net
This technique has been instrumental in demonstrating and quantifying the in vivo conversion of arginine to nitrate in humans and animal models. researchgate.netnih.govphysiology.org It allows for the precise investigation of the L-arginine-NO pathway under various physiological and pathological conditions, such as during immune responses or in diseases characterized by altered NO production. nih.govnih.gov The ability to specifically track the nitrogen atoms from the guanido group provides a level of detail that would be unattainable with other labeling strategies.
Evolution of Isotopic Tracers in Contemporary Biochemistry
The use of isotopic tracers in biochemistry has a rich history, evolving from early discoveries in radioactivity to the sophisticated stable isotope techniques used today. The concept was pioneered by Georg de Hevesy, who first used radioactive isotopes to trace biological processes in the 1930s. tandfonline.comnih.gov The advent of radiotracers like ³²P and ¹⁴C revolutionized the understanding of metabolism, allowing scientists to unravel complex pathways for the first time. tandfonline.comnih.govnih.gov
The development of analytical instruments like mass spectrometers and NMR spectrometers paved the way for the use of stable isotopes. diagnosticsworldnews.com While radioisotopes remain valuable for their high sensitivity, stable isotopes have become increasingly popular due to their safety and the detailed structural and quantitative information they can provide. creative-proteomics.comdiagnosticsworldnews.com
Contemporary biochemistry heavily relies on stable isotope labeling for a wide range of applications, including:
Metabolomics: To study the complete set of small-molecule metabolites in a biological system. numberanalytics.comsilantes.com
Proteomics: To quantify changes in protein expression and turnover. diagnosticsworldnews.com
Metabolic Flux Analysis (MFA): To determine the rates of metabolic reactions within a network. wikipedia.orgcreative-proteomics.com
The evolution continues with the development of more complex labeling strategies and more sensitive analytical methods, allowing for an ever-deeper understanding of the intricate workings of living organisms. diagnosticsworldnews.com
Research Findings Utilizing L-Arginine:HCl (Guanido-¹⁵N₂+)
Numerous studies have employed L-Arginine:HCl (Guanido-¹⁵N₂+) to investigate various aspects of nitrogen metabolism. Below are tables summarizing key findings from some of these research endeavors.
Table 1: Nitric Oxide Synthesis Studies
| Study Focus | Organism/System | Key Finding with L-Arginine:HCl (Guanido-¹⁵N₂+) | Citation |
| Cytokine-inducible NO synthesis | Human patients receiving IL-2 therapy | Demonstrated that increased nitrate production was derived from the terminal guanidino nitrogen atom of L-arginine. | nih.gov |
| In vivo conversion of arginine to nitrate | Healthy adult men | The formation of nitrate from the ¹⁵N tracer arginine was demonstrated within the splanchnic region. | researchgate.net |
| Nitric oxide synthesis in neonatal piglets | Neonatal piglets | Nitric oxide synthesis was quantified by measuring the conversion of [guanido-¹⁵N₂]arginine to [ureido-¹⁵N]citrulline. | physiology.org |
| NO production in argininosuccinic aciduria | Mouse model | The transfer of nitrogen from guanidino-[¹⁵N₂]-arginine to ureido-[¹⁵N]-citrulline, a marker of NO flux, was significantly decreased. | nih.gov |
Table 2: Arginine Metabolism and Flux Studies
| Study Focus | Organism/System | Key Finding with L-Arginine:HCl (Guanido-¹⁵N₂+) | Citation |
| Arginine metabolism during endotoxemia | Porcine model | Used to measure whole-body appearance rates and organ-specific fluxes of arginine. | nih.gov |
| L-arginine / Nitric Oxide pathway analysis | General review | Highlights the use of L-[guanidino-¹⁵N₂]-arginine in quantifying NO synthesis and urea production. | researchgate.net |
| NO synthesis in Lactobacillus fermentum | Bacterial culture | Elucidated that enzymatically synthesized NO was derived specifically from the two equivalent guanidino nitrogens of L-arginine. | asm.org |
Eigenschaften
Molekulargewicht |
212.65 |
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Reinheit |
98% |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Isotopic Enrichment of L Arginine:hcl Guanido ¹⁵n₂+
Chemical Synthesis Pathways for ¹⁵N Isotope Incorporation into the Guanidino Moiety
The primary chemical strategy for introducing the ¹⁵N₂ label specifically into the guanidino moiety of L-arginine involves the guanidination of its precursor, L-ornithine. This method selectively targets the delta (δ) amino group of the ornithine side chain to construct the guanidinium (B1211019) group.
The core of this synthetic pathway is the reaction of a suitably protected L-ornithine derivative with a guanidinating agent that contains the two ¹⁵N atoms. The most common and effective approach is the use of ¹⁵N₂-labeled cyanamide (B42294) (H₂¹⁵N-C≡¹⁵N) or a derivative thereof. The reaction proceeds via nucleophilic attack of the terminal amino group of the ornithine side chain on the carbon atom of the labeled guanidinating agent. This forms a new carbon-nitrogen bond and, after rearrangement, yields the ¹⁵N₂-guanidino group attached to the ornithine backbone, thus forming L-arginine.
Alternative guanidinating reagents, such as ¹⁵N₂-labeled 1-guanyl-3,5-dimethylpyrazole, can also be employed. researchgate.net This reagent readily reacts with primary amines to transfer the guanidino group. By synthesizing this reagent with ¹⁵N-labeled precursors, it becomes an effective tool for the specific isotopic labeling of L-arginine. researchgate.net Both biosynthetic and cell-free synthesis systems have also been utilized, where a labeled nitrogen source like ¹⁵NH₄Cl is provided in the culture medium, leading to the incorporation of ¹⁵N into the amino acid. nih.gov
Precursor Compounds and Reaction Conditions for Labeled L-Arginine Production
The successful synthesis of L-Arginine:HCl (Guanido-¹⁵N₂+) hinges on the careful selection of precursors and the optimization of reaction conditions.
Precursor Compounds:
L-Ornithine: This amino acid serves as the molecular backbone. nih.govmdpi.com To prevent unwanted side reactions during the guanidination step, the alpha (α) amino group and the carboxyl group of L-ornithine must be protected. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and benzyl (B1604629) or methyl esters for the carboxyl group.
¹⁵N₂-Guanidinating Agent: The source of the isotopic label. ¹⁵N₂-Cyanamide is a key precursor for this step. tandfonline.com Alternatively, other reagents like ¹⁵N₂-1-guanyl-3,5-dimethylpyrazole can be used. researchgate.net The isotopic enrichment of this reagent directly determines the final enrichment of the L-arginine product.
Reaction Conditions: The guanidination reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system. The pH of the reaction mixture is a critical parameter and is generally maintained under basic conditions to ensure the nucleophilicity of the ornithine side-chain's amino group. A base, such as diisopropylethylamine (DIEA), may be used to facilitate the reaction. google.com Following the successful guanidination, the protecting groups are removed from the L-ornithine backbone under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final L-arginine product. The compound is then typically converted to its hydrochloride salt (HCl) to improve stability and solubility.
Analytical Procedures for Confirming Isotopic Purity and Enrichment
Rigorous analytical testing is essential to confirm the chemical purity, the precise location of the isotopic labels, and the degree of ¹⁵N enrichment in the final product. A combination of chromatographic and spectrometric techniques is employed for this purpose.
Mass Spectrometry (MS): This is the primary technique for verifying isotopic enrichment. High-resolution mass spectrometry can precisely determine the molecular weight of the labeled arginine, confirming the incorporation of two ¹⁵N atoms by observing a mass increase of two atomic mass units (M+2) compared to the unlabeled compound. sigmaaldrich.com Techniques like electrospray ionization mass spectrometry (ESI-MS) are particularly reliable for analyzing amino acid enrichments.
Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high sensitivity and is frequently used to quantify isotopic enrichment in biological samples. For arginine analysis, the molecule is first converted into a volatile derivative, such as N-tetra-trifluoroacetyl-arginine, before being introduced into the GC-MS system. nih.gov This allows for the separation of arginine from other plasma components and precise measurement of its isotopic ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact position of the ¹⁵N labels within the guanidino group. While more complex than MS, ¹⁵N NMR or proton NMR can provide unambiguous structural information and confirm that the labels have not been scrambled during the synthesis.
Amino Acid Analysis: This chromatographic technique is used to determine the chemical purity of the final product. It quantifies the amount of L-arginine and detects the presence of any residual precursors, such as L-ornithine, or other amino acid impurities.
| Analytical Procedure | Purpose | Key Findings / Application |
|---|---|---|
| Mass Spectrometry (MS / ESI-MS) | Confirming isotopic enrichment and molecular weight. | Detects the M+2 mass shift, confirming the presence of two ¹⁵N atoms. sigmaaldrich.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantifying isotopic enrichment in complex mixtures (e.g., plasma). | Requires derivatization to increase volatility; provides high sensitivity. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Verifying the specific location of ¹⁵N labels. | Provides unambiguous structural confirmation of isotope position. |
| Amino Acid Analysis | Assessing chemical purity. | Quantifies L-arginine and identifies any amino acid impurities. |
Large-Scale Production and Commercial Availability for Academic Research
L-Arginine:HCl (Guanido-¹⁵N₂+) is essential for metabolic studies, necessitating its availability to the academic research community. Production can be achieved through both chemical synthesis, which is scalable for larger quantities, and biosynthetic methods. Biosynthetic production in microorganisms, such as Ralstonia eutropha, fed with ¹⁵N-labeled ammonia (B1221849) sources has been shown to yield several grams of labeled arginine per fermentation batch.
Advanced Analytical Techniques for L Arginine:hcl Guanido ¹⁵n₂+ and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of molecules. The incorporation of ¹⁵N isotopes in the guanido group of L-arginine significantly enhances the utility of NMR in studying this amino acid and its role in biological systems.
The chemical shifts of the ¹⁵N nuclei in the guanido group of L-arginine are highly sensitive to their local electronic environment. This sensitivity makes ¹⁵N NMR an excellent probe for studying the structural and conformational changes of arginine residues within proteins and other biomolecules.
Research has shown that the ¹⁵N chemical shifts of the terminal guanidine (B92328) nitrogens are strongly influenced by the solvent and protonation state. nih.gov For instance, a polar, hydrogen-bond-donating solvent like water causes a significant deshielding effect on the neutral guanidine group, where it primarily acts as a hydrogen-bond acceptor. nih.gov Conversely, dissolving the neutral guanidine in a non-hydrogen-bonding solvent like chloroform (B151607) results in a substantial upfield shift. nih.gov These solvent-induced shifts can be as large as those caused by changes in protonation, which is a critical consideration when using ¹⁵N chemical shifts to determine the protonation state of an arginine side chain. nih.gov
The considerable difference in the chemical shift ranges of the η-nitrogens (¹⁵Nη, ~71 ppm) and the ε-nitrogen (¹⁵Nε, ~85 ppm) allows for selective excitation and correlation experiments in NMR. nih.gov This selectivity is instrumental in resolving specific interactions and conformations of the guanido group.
The unique properties of the arginine side chain, including its charge and ability to form multiple hydrogen bonds, make it a key player in protein stability, interaction surfaces, and enzymatic catalysis. nih.gov The use of ¹⁵N-labeled arginine in NMR studies provides a powerful lens to observe these processes at an atomic level. nih.gov
By incorporating ¹⁵N isotopes, researchers can simplify complex NMR spectra and enhance the sensitivity of experiments designed to probe changes in the chemical environment of arginine residues. nih.govnih.gov This approach is particularly valuable for studying large protein complexes. nih.gov
The dynamics of the arginine side chain, especially the rotation around the Nε-Cζ bond, are crucial for its function. nih.gov NMR-based methods have been developed to quantify these rotational dynamics, offering insights into the strength of interactions involving the guanidino group under physiological conditions. nih.gov Studies on membrane-bound peptides have revealed that the mobility of arginine residues can vary significantly depending on their location within the peptide and their interaction with the lipid membrane. nih.govdocumentsdelivered.com For example, an arginine residue in a β-strand embedded in the hydrophobic core of a membrane is less mobile than one located in a β-turn exposed to the membrane surface. nih.gov
Hyperpolarization is a technique that dramatically increases the nuclear spin polarization of a molecule, leading to a massive enhancement of the MR signal. nih.gov This technology has opened new avenues for in vivo metabolic imaging.
Hyperpolarized [6-¹³C,¹⁵N₃]-arginine has been developed as a probe to noninvasively measure arginase activity in vivo. nih.gov The hydrolysis of arginine to urea (B33335) and ornithine, catalyzed by arginase, can be monitored by detecting the conversion of the hyperpolarized ¹³C-labeled arginine to ¹³C-labeled urea. nih.govnih.gov The incorporation of ¹⁵N isotopes is critical because it increases the relaxation times of the adjacent ¹³C nucleus, thereby improving the signal-to-noise ratio and spectral resolution of the measurement. nih.gov
This technique has been successfully used in preclinical studies to image arginase activity, which is often altered in various diseases, including cancer. nih.govnih.gov The ability to noninvasively assess enzymatic flux in specific regions of the body holds significant potential for future clinical diagnostics. nih.govmdpi.com
To study large and complex proteins by NMR, it is often necessary to simplify the spectra by selectively introducing isotopes at specific atomic positions. nih.govunl.pt This is achieved through various isotopic labeling strategies. nih.gov
For arginine, methods have been developed to introduce defined isotope patterns, such as ¹³C-¹⁵N, into the side chain. nih.govnih.gov This is often accomplished by synthesizing the labeled amino acid and then incorporating it into the protein through cell-based overexpression or cell-free protein synthesis systems. nih.govnih.gov
Stereospecific labeling, where isotopes are incorporated into specific stereoisomers, is particularly powerful for resolving ambiguities in NMR spectra and for studying the detailed conformation and dynamics of protein side chains. researchgate.net While much of the development in stereospecific labeling has focused on methyl groups of other amino acids, the principles can be extended to arginine to provide more detailed structural and dynamic information. unl.ptresearchgate.net
Mass Spectrometry (MS) Based Methodologies
Mass spectrometry is another cornerstone of modern bioanalytical chemistry, offering high sensitivity and specificity for the quantification of small molecules.
GC-MS is a robust technique for the quantitative analysis of amino acids, including arginine and its metabolites. nih.govnih.gov Due to the polar nature of amino acids, they must first be derivatized to make them volatile for GC analysis. sigmaaldrich.com Common derivatization strategies include esterification and acylation. nih.govnih.govsigmaaldrich.com
Stable isotope-labeled analogues of arginine, such as those with ¹⁵N in the guanido group, are often used as internal standards in these analyses. nih.gov This isotope dilution mass spectrometry approach allows for highly accurate and precise quantification. The internal standard is added to the biological sample, and the ratio of the unlabeled analyte to the labeled standard is measured by MS. nih.gov
GC-MS and the more sensitive GC-MS/MS (tandem mass spectrometry) methods have been developed for the quantification of arginine and its metabolites, such as asymmetric dimethylarginine (ADMA) and ornithine, in various biological fluids, including plasma, urine, and sputum. nih.gov These methods are crucial for clinical and experimental studies investigating the role of arginine metabolism in health and disease.
Interactive Data Table: Comparison of Analytical Techniques
| Technique | Primary Application for L-Arginine:HCl (Guanido-¹⁵N₂+) | Key Advantages | Common Sample Types |
|---|---|---|---|
| ¹⁵N NMR Spectroscopy | Structural and conformational analysis, biomolecular interactions, and dynamics studies. | Provides detailed information on molecular structure and dynamics in solution. | Purified proteins, peptides, and biological fluids. |
| Hyperpolarized ¹³C/¹⁵N MR | In vivo imaging of arginase activity and metabolic flux. | Noninvasive, real-time metabolic imaging with high signal enhancement. | Preclinical animal models. |
| GC-MS and GC-MS/MS | Precise quantification of arginine and its metabolites. | High sensitivity, specificity, and accuracy through isotope dilution. | Plasma, urine, and other biological fluids. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for targeted metabolomics, enabling the simultaneous quantification of L-arginine and its key metabolites in complex biological samples like plasma and cell extracts. nih.govnih.gov In these analyses, a stable isotope-labeled form of arginine, such as L-Arginine (Guanido-¹⁵N₂+) or more commonly a fully labeled version like ¹³C₆,¹⁵N₄-Arginine, is often used as an internal standard to ensure high precision and accuracy. mdpi.comnorthwestern.edu The use of an internal standard with identical physicochemical properties to the analyte helps to correct for variations during sample preparation and analysis. mdpi.com
The typical workflow involves minimal sample preparation, often a straightforward protein precipitation step, followed by chromatographic separation. nih.govnorthwestern.edu Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed as it is well-suited for separating polar compounds like arginine and its metabolites without the need for chemical derivatization. nih.gov
Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov MRM provides exceptional sensitivity and specificity by monitoring a specific precursor ion to product ion transition for each metabolite. This allows for the development of multiplexed assays that can measure a panel of related compounds in a single, rapid analysis. nih.gov For example, a targeted method can simultaneously quantify L-arginine, L-citrulline, L-ornithine, asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA), providing a comprehensive snapshot of the arginine metabolic pathway. nih.govmdpi.com
Table 1: Example MRM Transitions for L-Arginine and Metabolites This table is illustrative and specific mass transitions may vary by instrument and method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| L-Arginine | 175.1 | 70.0 | nih.gov |
| L-Citrulline | 176.0 | 113.0 | nih.gov |
| L-Ornithine | 133.1 | 70.0 | nih.gov |
| ADMA | 203.1 | 46.0 | nih.gov |
| SDMA | 203.2 | 172.1 | nih.gov |
| ¹³C₆-L-Arginine (Internal Standard) | 181.0 | 74.1 | nih.gov |
High-Resolution Mass Spectrometry for Precise Isotopic Enrichment Determination
High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the isotopic enrichment of L-Arginine:HCl (Guanido-¹⁵N₂+) and its metabolic products. nih.gov Unlike nominal mass instruments, HRMS analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 parts-per-million). chempep.comethz.ch
This precision is essential for several reasons. First, it allows for the unambiguous confirmation of the isotopic purity of the labeled compound itself, ensuring the quality of the tracer before it is used in metabolic experiments. nih.gov For instance, HRMS can easily resolve the mass difference between the unlabeled L-arginine and the ¹⁵N₂-labeled version, and can quantify the percentage of the heavy isotope incorporated. nih.gov Second, when analyzing biological samples after administration of the tracer, HRMS can accurately measure the ratio of the labeled metabolite to its unlabeled counterpart. This ratio is the basis for calculating metabolic flux and the rate of incorporation of the tracer into different metabolic pools. The high mass accuracy minimizes interference from other molecules in the complex biological matrix that may have a similar nominal mass.
Table 2: Theoretical Exact Masses for Unlabeled and Labeled L-Arginine
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| L-Arginine | C₆H₁₄N₄O₂ | 174.1117 | - |
| L-Arginine (Guanido-¹⁵N₂) | C₆H₁₄¹⁴N₂¹⁵N₂O₂ | 176.1057 | +1.9940 |
Gas Isotope Ratio Mass Spectrometry (GIRMS) for Nitrogen Flux and Product Formation Measurements
Gas Isotope Ratio Mass Spectrometry (GIRMS), also known as Isotope Ratio Mass Spectrometry (IRMS), is a highly specialized and sensitive technique used to measure the precise ratio of stable isotopes (e.g., ¹⁵N/¹⁴N) in a sample. When used with L-Arginine:HCl (Guanido-¹⁵N₂+), GIRMS is a powerful tool for quantifying nitrogen flux and the de novo synthesis rates of key metabolic products, particularly nitric oxide (NO) and urea. nih.govnih.gov
The methodology involves administering the ¹⁵N₂-arginine tracer and collecting biological fluids, such as plasma or urine. nih.gov The nitrogen-containing end-products of arginine metabolism are then isolated and chemically converted into nitrogen gas (N₂). For example, to measure NO synthesis, urinary nitrate (B79036) (a stable end-product of NO metabolism) is isolated and converted to N₂. nih.gov This gas is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of mass 29 (¹⁴N¹⁵N) to mass 28 (¹⁴N¹⁴N) to determine the ¹⁵N enrichment. By combining this enrichment data with the total amount of the metabolite excreted, researchers can calculate the absolute rate of its synthesis from the labeled arginine precursor. nih.gov This approach has been successfully applied in human studies to determine baseline NO synthesis rates and to investigate changes in response to various stimuli. nih.gov
Table 3: Principles of NO Synthesis Measurement using GIRMS
| Step | Description | Key Measurement |
|---|---|---|
| 1. Tracer Administration | A primed, constant infusion of L-Arginine (Guanido-¹⁵N₂) is administered. | Infusion rate of the tracer. |
| 2. Sample Collection | Plasma and urine samples are collected over a defined period. | Total volume and collection time. |
| 3. Precursor Enrichment | ¹⁵N enrichment of plasma arginine is measured (e.g., by GC-MS or LC-MS). | Atom percent excess of ¹⁵N in plasma arginine. |
| 4. Product Analysis | Total urinary nitrate is quantified; nitrate is isolated and converted to N₂ gas. | Total nitrate excretion. |
| 5. Isotope Ratio Measurement | The ¹⁵N enrichment of the N₂ gas derived from nitrate is measured by GIRMS. | Atom percent excess of ¹⁵N in urinary nitrate. |
| 6. Calculation | The rate of NO synthesis is calculated from precursor and product enrichments and total nitrate excretion. | NO synthesis rate (e.g., in nmol/kg/h). nih.gov |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography prior to MS)
Chromatographic separation is an indispensable step prior to mass spectrometric analysis of L-arginine and its metabolites from biological matrices. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. northwestern.edu Its primary role is to separate the target analytes from thousands of other endogenous compounds present in samples such as plasma, urine, or tissue extracts. pressbooks.publibretexts.org
This separation is crucial for accurate quantification for two main reasons. First, it resolves the analytes of interest from isobaric compounds (molecules with the same nominal mass), which would otherwise interfere with the MS measurement. Second, it mitigates the phenomenon of ion suppression, where co-eluting compounds in the sample matrix interfere with the ionization efficiency of the target analyte in the mass spectrometer's source, leading to inaccurate (typically underestimated) results. mdpi.com
Given the high polarity of arginine, ornithine, and citrulline, several HPLC strategies are used:
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a largely organic mobile phase, providing excellent retention and separation for very polar compounds without the need for derivatization. nih.goviu.edu It is highly compatible with mass spectrometry.
Reversed-Phase HPLC (RP-HPLC) with Derivatization: Standard RP-HPLC, which uses a non-polar stationary phase, provides poor retention for these polar molecules. To overcome this, a pre-column derivatization step is often used, where the amino acids are reacted with a chemical agent (e.g., ortho-phthaldialdehyde, OPA) to make them more hydrophobic and detectable by fluorescence or UV. researchgate.net
Reversed-Phase HPLC with Ion-Pairing Agents: An alternative to derivatization is to add an ion-pairing reagent to the mobile phase. This reagent forms a neutral complex with the charged analyte, increasing its retention on a reversed-phase column.
The choice of chromatographic method depends on the specific analytical goals, such as the number of metabolites to be analyzed, required sensitivity, and sample throughput. nih.gov
Table 4: Comparison of Chromatographic Techniques for L-Arginine Metabolite Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HILIC | Partitioning between a hydrophilic stationary phase and a high-organic-content mobile phase. | Excellent for polar compounds; no derivatization needed; good MS compatibility. nih.gov | Can have longer column equilibration times; sensitive to water content in sample. |
| RP-HPLC with Derivatization | Separation on a non-polar stationary phase after chemical modification of analytes. | Uses common and robust RP columns; derivatization can enhance sensitivity (fluorescence). researchgate.net | Adds extra sample preparation steps; derivatized products may be unstable. researchgate.net |
| RP-HPLC with Ion-Pairing | Forms a neutral ion pair with the analyte to increase retention on an RP column. | Avoids derivatization; uses standard RP columns. | Ion-pairing agents can suppress MS signal and permanently modify the column. |
Mechanistic Investigations Utilizing L Arginine:hcl Guanido ¹⁵n₂+ As a Tracer
Elucidation of Nitric Oxide (NO) Synthesis Pathways
The synthesis of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, is a key area of investigation where L-Arginine:HCl (Guanido-¹⁵N₂+) has proven invaluable. Nitric oxide synthases (NOS) catalyze the production of NO from L-arginine. wikipedia.org The use of this isotopic tracer has allowed for detailed mechanistic studies of this pathway.
Tracing the Fate of Guanidino Nitrogens in Nitric Oxide Synthase (NOS) Reactions
Seminal studies have unequivocally demonstrated that the nitrogen atom in nitric oxide is derived directly from one of the two nitrogen atoms in the guanidino group of L-arginine. When L-[guanidineimino-¹⁵N₂]arginine is used as a substrate, the resulting nitric oxide is labeled with ¹⁵N. nih.gov This has been confirmed in vivo in animal tissues, where the administration of the labeled arginine led to the formation of a ¹⁵N-labeled NO-iron complex, which could be detected by electron paramagnetic resonance (EPR) spectroscopy. nih.gov
The NOS-catalyzed reaction involves the oxidation of L-arginine, which produces NO and L-citrulline. mdpi.com By tracing the ¹⁵N label, researchers have confirmed that one ¹⁵N atom from the guanidino group is incorporated into NO, while the other remains in the newly formed L-citrulline. This fundamental finding has been crucial in understanding the stoichiometry and mechanism of the NOS reaction. Studies infusing ¹⁵N guanidino-labelled L-arginine into human subjects have shown a corresponding enrichment of ¹⁵N in plasma nitrite and nitrate (B79036), the stable end-products of NO, further solidifying the direct precursor-product relationship. nih.gov
Quantification of NO Production Rates in in vitro and Animal Research Models
A significant application of L-Arginine:HCl (Guanido-¹⁵N₂+) is the quantification of nitric oxide production rates. By measuring the rate of conversion of the labeled arginine to labeled citrulline, researchers can calculate the rate of NO synthesis. nih.gov This isotopic method provides a direct and sensitive measure of whole-body NO production.
In a study involving healthy adult men, a primed, constant intravenous infusion of L-[guanidino-¹⁵N₂]arginine was used to estimate the rate of whole-body NO synthesis. nih.gov The rate of conversion of the ¹⁵N from the guanidino group of arginine to plasma ¹⁵N ureido citrulline served as the basis for this calculation. The results were comparable to those obtained by measuring urinary nitrite and nitrate excretion, a more traditional but less direct method. nih.gov This tracer technique has also been applied in various research models, including patients with end-stage renal disease, to investigate alterations in NO metabolism in different pathological states. researchgate.netharvardapparatus.com
| Parameter | Value (Healthy Adults) | Method |
| Whole-Body NO Synthesis Rate | 0.96 ± 0.1 µmol/kg/hr | [¹⁵N]citrulline labeling from [¹⁵N₂-guanidino]arginine |
| Whole-Body NO Synthesis Rate | 0.95 ± 0.1 µmol/kg/hr | Urinary nitrite/nitrate excretion |
| De Novo Arginine Synthesis | 9.2 ± 1.4 µmol/kg/hr | Isotopic tracer methods |
| Plasma Arginine Turnover for Urea (B33335) Formation | ~15% | Isotopic tracer methods |
| Plasma Arginine Turnover for NO Formation | ~1.2% | Isotopic tracer methods |
This table presents data on whole-body nitric oxide synthesis and arginine metabolism in healthy adults, as determined by studies utilizing ¹⁵N-labeled arginine tracers. nih.gov
Mechanistic Studies on the Influence of Endogenous NOS Inhibitors on NO Formation
The use of L-Arginine:HCl (Guanido-¹⁵N₂+) has been instrumental in studying the "L-arginine paradox," a phenomenon where supplemental L-arginine increases NO production in vivo, even though cellular arginine concentrations should be sufficient to saturate the NOS enzyme. mdpi.comnih.gov This paradox is partly explained by the presence of endogenous inhibitors of NOS, such as asymmetric dimethylarginine (ADMA). mdpi.comnih.govnih.gov
Metabolic Flux Analysis (MFA) and Interconversion Pathways
Metabolic flux analysis (MFA) utilizes stable isotope tracers like L-Arginine:HCl (Guanido-¹⁵N₂+) to quantify the rates of metabolic reactions within a biological system. medchemexpress.com This approach provides a detailed understanding of cellular metabolism and the interconnectedness of various pathways.
Quantification of Whole-Body Amino Acid Flux and Turnover in Research Models
L-[guanidino-¹⁵N₂]arginine is a key tracer for determining whole-body arginine flux, which represents the rate at which arginine becomes available to the plasma pool. researchgate.net By infusing the labeled arginine and measuring its dilution in the plasma, researchers can calculate the rate of appearance of unlabeled arginine. This provides a measure of the combined rates of arginine release from protein breakdown and de novo synthesis.
Studies in healthy adults and various patient populations have used this technique to understand how arginine metabolism is regulated. researchgate.netharvardapparatus.com For example, in healthy men, the plasma arginine flux was determined, and it was found that only a small fraction of this flux is directed towards NO and urea synthesis, highlighting that the majority is utilized for protein synthesis. nih.gov
| Condition | Arginine Flux (µmol/kg/hr) | Citrulline Flux (µmol/kg/hr) | NO Synthesis (µmol/kg/hr) |
| Healthy Adults (Fasted) | 65.5 ± 4.0 | 10.4 ± 0.6 | 0.96 ± 0.1 |
| Healthy Adults (Fed) | 82.2 ± 5.6 | 13.6 ± 0.9 | - |
| ESRD Patients (Pre-dialysis) | 63.3 ± 7.2 | 19.8 ± 2.4 | 1.8 ± 0.3 |
| ESRD Patients (Post-dialysis) | 66.2 ± 7.8 | 16.8 ± 1.9 | 1.9 ± 0.3 |
This table compares the plasma fluxes of arginine and citrulline, and the rate of nitric oxide synthesis in healthy adults and patients with end-stage renal disease (ESRD), as determined by studies using isotopic tracers. nih.govharvardapparatus.com
Analysis of the Arginine-Citrulline-Ornithine Cycle Dynamics
The arginine-citrulline-ornithine cycle, which is interconnected with the urea cycle, plays a crucial role in nitrogen metabolism and the synthesis of various important molecules. creative-proteomics.comwikipedia.orgresearchgate.net L-Arginine:HCl (Guanido-¹⁵N₂+) is used to trace the interconversions between these amino acids. For instance, the appearance of the ¹⁵N label in citrulline and ornithine after the administration of labeled arginine provides quantitative data on the rates of these metabolic conversions.
These tracer studies have revealed the dynamic nature of this cycle. For example, citrulline, a co-product of NO synthesis, can be recycled back to arginine, a pathway known as the citrulline-NO cycle. nih.gov Isotopic tracer studies have been employed to quantify the rate of this recycling, providing insights into how the body maintains arginine homeostasis. Furthermore, the conversion of arginine to ornithine via the action of the enzyme arginase can be tracked, which is important for understanding the regulation of both the urea cycle and the production of polyamines from ornithine. nih.gov
Tracing Nitrogen and Carbon Contributions from Precursors (e.g., glutamine, proline) to Arginine Synthesis and Catabolism
L-Arginine is a semi-essential amino acid, meaning that while it can be synthesized de novo by the body, endogenous production is often insufficient under conditions of growth or stress. nih.gov Its synthesis is intricately linked with the metabolism of other amino acids, primarily glutamine and proline. The use of stable isotope tracers, including ¹⁵N-labeled compounds, is crucial for dissecting the contributions of these precursors to the arginine pool. scirp.orgsemanticscholar.org
Researchers utilize techniques like high-resolution mass spectrometry to simultaneously trace carbon and nitrogen metabolism. nih.govrsc.org For instance, cells can be cultured with ¹³C- and ¹⁵N-labeled glutamine. As glutamine is metabolized, the labeled atoms are incorporated into downstream products. Glutamine is first converted to glutamate. Glutamate can then be converted to ornithine, a direct precursor for the urea cycle and arginine synthesis. By tracking the incorporation of ¹⁵N from glutamine into the newly synthesized arginine pool, the specific contribution of glutamine as a nitrogen source for arginine synthesis can be quantified.
Similarly, proline, which can be interconverted with glutamate, can also serve as a precursor. Isotopic labeling studies allow for the elucidation of the flux through these interconnected pathways, revealing how cells coordinate the use of different amino acids to maintain arginine homeostasis. researchgate.net L-Arginine:HCl (Guanido-¹⁵N₂+) is used in these experiments as an internal standard or to study the reverse catabolic reactions where arginine is broken down, releasing labeled nitrogen that can be traced into other metabolic pools.
Below is a table representing hypothetical data from a tracer experiment designed to quantify the contribution of glutamine and proline to arginine synthesis in cultured mammalian cells.
| Precursor | Isotopic Label | % Contribution to Arginine Nitrogen Pool |
| L-Glutamine | U-¹⁵N₂ | 45% |
| L-Proline | ¹⁵N | 20% |
| Other Sources | - | 35% |
Dynamic MFA to Characterize Metabolic Network Reconfigurations
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. medchemexpress.com When combined with stable isotope tracers, MFA can provide a detailed map of cellular metabolism. ucdavis.edu Dynamic MFA (dMFA) extends this capability by examining how these fluxes change over time, often in response to a stimulus or environmental change. nih.govresearchgate.net This approach is critical for understanding how metabolic networks reconfigure to meet changing cellular demands.
L-Arginine:HCl (Guanido-¹⁵N₂+) is an invaluable tracer in dMFA studies focusing on nitrogen metabolism. medchemexpress.com By introducing a pulse of the labeled arginine, researchers can follow the ¹⁵N atoms as they are distributed throughout the metabolic network. For example, the label can be traced from arginine into nitric oxide (NO) and citrulline via nitric oxide synthase (NOS), or into ornithine and urea via arginase. nih.gov
These dynamic measurements allow scientists to observe network reconfigurations in real-time. For example, in response to an inflammatory stimulus, a researcher might observe an increased flux of the ¹⁵N label from arginine through the NOS pathway, indicating an upregulation of NO production. Conversely, under conditions requiring cell proliferation, an increased flux towards ornithine and subsequently polyamines might be observed. nih.gov This provides a quantitative understanding of how cells prioritize different metabolic pathways depending on their physiological state. researchgate.net
The table below illustrates how dMFA could capture the reconfiguration of arginine metabolism in endothelial cells following stimulation with a pro-inflammatory cytokine.
| Metabolic Pathway | Flux Rate (nmol/mg protein/hr) - Basal | Flux Rate (nmol/mg protein/hr) - Stimulated |
| Arginine -> Nitric Oxide (NOS) | 1.2 | 5.8 |
| Arginine -> Urea (Arginase) | 3.5 | 2.1 |
| Arginine -> Protein Synthesis | 10.4 | 8.9 |
Protein Turnover and Synthesis Rate Determinations
Measurement of Protein Synthesis and Degradation Rates using Isotopic Labeling
The mass of skeletal muscle and other tissues is determined by the delicate balance between protein synthesis and degradation. nih.gov Isotopic labeling is a cornerstone technique for measuring these rates in vivo. nih.gov By administering an isotopically labeled amino acid like L-Arginine:HCl (Guanido-¹⁵N₂+) as a tracer, the rate of its incorporation into tissue protein can be measured, which directly reflects the rate of protein synthesis.
The "flooding dose" technique is one common approach where a large amount of the labeled amino acid is administered to rapidly equilibrate the precursor pools. nih.gov After a set period, tissue samples are collected, and the proteins are hydrolyzed back into their constituent amino acids. The enrichment of the ¹⁵N label in the protein-bound arginine is then measured, typically by mass spectrometry. This enrichment, relative to the enrichment of the precursor pool (e.g., plasma or intracellular free arginine), allows for the calculation of the fractional synthesis rate (FSR), often expressed as the percentage of protein renewed per hour or day.
While protein degradation is more challenging to measure directly, its rate can be inferred from the synthesis rate and changes in total protein mass over time. At steady state, the synthesis and degradation rates are equal. nih.gov
Elucidating Mechanisms of Labeled Amino Acid Incorporation into Cellular Proteins
The incorporation of a labeled amino acid into a protein follows the canonical pathway of protein synthesis. When L-Arginine:HCl (Guanido-¹⁵N₂+) is introduced, it is transported into the cell and joins the intracellular pool of free arginine. Here, it competes with unlabeled arginine.
The key steps are as follows:
Aminoacyl-tRNA Synthesis: The enzyme arginyl-tRNA synthetase recognizes and attaches both labeled and unlabeled arginine molecules to their corresponding transfer RNA (tRNA). This "charging" step is crucial and does not distinguish between the isotopes.
Ribosomal Translation: During translation, as the ribosome moves along a messenger RNA (mRNA) template, it incorporates the arginine carried by the tRNA into the growing polypeptide chain at positions dictated by the genetic code (codons CGU, CGC, CGA, CGG, AGA, AGG).
Label Incorporation: The ¹⁵N atoms from the guanido group of the labeled arginine are now covalently locked within the peptide bonds of the newly synthesized protein.
By analyzing the location and quantity of the ¹⁵N label within the proteome, researchers can confirm the fidelity of protein synthesis and study the dynamics of specific protein populations. researchgate.net This method is fundamental to quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which uses labeled amino acids, including arginine, to compare protein abundance between different cell populations. isotope.comisotope.com
Enzymatic Reaction Mechanism Studies
Investigations into Arginase Activity and its Hydrolysis Products
Arginase is a manganese-dependent enzyme that plays a critical role in the urea cycle by catalyzing the hydrolysis of L-arginine into L-ornithine and urea. nih.govebi.ac.uk This reaction is vital for the disposal of excess nitrogen. The use of L-Arginine:HCl (Guanido-¹⁵N₂+) has been instrumental in confirming the mechanism of this enzymatic reaction.
The guanido group of arginine contains two terminal (ω) nitrogen atoms and one internal (δ) nitrogen atom. In L-Arginine:HCl (Guanido-¹⁵N₂+), the two terminal nitrogens are labeled. The arginase reaction proceeds via a nucleophilic attack by a metal-bridging hydroxide ion on the guanidinium (B1211019) carbon of arginine, forming a tetrahedral intermediate. ebi.ac.ukresearchgate.net This intermediate then collapses, cleaving the bond between the guanidinium carbon and the δ-nitrogen atom.
By using L-Arginine:HCl (Guanido-¹⁵N₂+) as the substrate and analyzing the products using mass spectrometry, researchers can precisely trace the fate of the labeled nitrogen atoms. The results of such experiments demonstrate that both ¹⁵N atoms are found exclusively in the urea molecule, while the L-ornithine produced contains no label. This provides definitive proof of the hydrolytic cleavage site and validates the proposed reaction mechanism where the entire guanidinium group is cleaved to form urea. nih.gov
The table below shows the expected distribution of the ¹⁵N label in the products of the arginase reaction when L-Arginine:HCl (Guanido-¹⁵N₂+) is used as the substrate.
| Compound | Molecular Formula | Expected ¹⁵N Enrichment |
| L-Arginine (Substrate) | C₆H₁₄N₄O₂ | Labeled at guanido-Nω, Nω' |
| Urea (Product) | CH₄N₂O | Contains two ¹⁵N atoms |
| L-Ornithine (Product) | C₅H₁₂N₂O₂ | Contains no ¹⁵N atoms |
Biochemical Characterization of Arginine Kinase Catalysis and Transition States
Arginine kinase is a pivotal enzyme in invertebrates, responsible for the reversible transfer of a phosphoryl group from ATP to L-arginine, thereby forming phosphoarginine and ADP. This reaction is crucial for maintaining cellular energy homeostasis. mdpi.com The use of L-Arginine:HCl (Guanido-¹⁵N₂+) and other isotopic labeling techniques has been instrumental in elucidating the catalytic mechanism and the nature of the transition state of this enzyme.
Structural studies of arginine kinase in complex with substrates and transition-state analogs have revealed the intricate network of interactions within the active site that facilitate catalysis. nih.gov In the transition-state analog complex, a nitrate ion mimics the planar γ-phosphoryl group of ATP during the in-line transfer to the guanidinium group of arginine. nih.gov The precise alignment of the substrates is a key determinant of catalytic efficiency. nih.gov
While direct kinetic studies utilizing L-Arginine:HCl (Guanido-¹⁵N₂+) to probe the arginine kinase transition state are not extensively detailed in the provided search results, the principles of using isotope effects to study transition states are well-established. The substitution of ¹⁴N with ¹⁵N in the guanidinium group can subtly alter the vibrational frequencies of bonds involved in the reaction coordinate. These changes can lead to a kinetic isotope effect (KIE), where the reaction rate is slightly different for the isotopically labeled substrate compared to the unlabeled one. Measuring the KIE can provide information about the bonding environment of the guanidinium nitrogens in the transition state.
Table 1: Key Residues in Arginine Kinase Active Site and Their Interactions mdpi.comnih.gov
| Residue | Interaction with Substrate/Transition State Analog | Role in Catalysis |
|---|---|---|
| Conserved Arginines | Hold the ATP phosphoryl groups in place. | Substrate binding and positioning. |
| Glu225 | Engages in a strong ionic interaction with the guanidinium group of arginine. | Participates in acid-base catalysis during phosphoryl transfer. |
Studies on Arginine Decarboxylase Activity and Agmatine Formation
Arginine decarboxylase (ADC) is the enzyme responsible for the conversion of L-arginine to agmatine and carbon dioxide. nih.govresearchgate.net This pathway is a significant route for polyamine biosynthesis in various organisms. nih.gov The use of L-Arginine labeled with ¹⁵N in the guanido group has been a valuable method for tracing the metabolic fate of arginine and quantifying the activity of ADC.
In one study, the formation of ¹⁵N-labeled agmatine from ¹⁵N-labeled arginine was demonstrated in isolated mitochondria and perfused rat liver, confirming the presence and activity of ADC in these mammalian systems. nih.gov This tracer-based approach allows for the direct measurement of flux through the ADC pathway.
Kinetic parameters for the mitochondrial ADC have been determined using [guanidino-¹⁵N₂]arginine. These studies revealed a Michaelis constant (Km) for arginine of 46 mM and a maximum velocity (Vmax) of 3.7 nmol·min⁻¹·(mg of protein)⁻¹ for the flux through the ADC reaction. nih.gov
Table 2: Kinetic Parameters of Mitochondrial Arginine Decarboxylase Determined with [guanidino-¹⁵N₂]arginine nih.gov
| Kinetic Parameter | Value |
|---|---|
| Michaelis Constant (Km) | 46 mM |
Furthermore, studies on recombinant Escherichia coli ADC have focused on improving its stability and activity for the industrial production of agmatine. While these studies did not explicitly use L-Arginine:HCl (Guanido-¹⁵N₂+), they provide valuable data on the kinetic properties of the enzyme under various conditions. frontiersin.org
Investigation of Guanidino Group Biochemistry in Specific Environments
The unique properties of the guanidinium group of arginine, particularly its ability to remain protonated over a wide pH range and its capacity for multiple hydrogen bond interactions, make it a key player in various biological contexts, from protein folding to molecular recognition. L-Arginine:HCl (Guanido-¹⁵N₂+) is an invaluable probe for investigating the behavior of this functional group in specific and often challenging environments.
Spectroscopic Modeling of Deprotonated Arginine Side Chains in Nonpolar Lipid Environments
The protonation state of arginine residues embedded within the hydrophobic core of lipid membranes is a topic of significant interest, particularly in the context of voltage-gated ion channels and cell-penetrating peptides. Continuum electrostatic models have traditionally suggested that the transfer of a charged group into a nonpolar environment is energetically unfavorable. nih.gov However, experimental and computational studies indicate that arginine side chains can remain charged within lipid bilayers due to local deformation of the membrane and hydration. nih.gov
¹⁵N NMR spectroscopy of model compounds, such as dodecylguanidine labeled with ¹⁵N, has been used to model the spectroscopic signatures of arginine side chains in different environments. nih.gov These studies have shown that the ¹⁵N chemical shifts of the terminal guanidinium nitrogens are highly sensitive to both the protonation state and the polarity of the solvent. nih.gov
A significant upfield shift in the ¹⁵N NMR signal is observed when a neutral guanidine (B92328) group is transferred from a polar, hydrogen-bond-donating solvent like water to a non-H-bonding solvent like chloroform (B151607). nih.gov This solvent-induced shift can be as large as the shift caused by a change in protonation state, which complicates the use of ¹⁵N chemical shifts alone to definitively determine the protonation state of an arginine side chain in an unknown environment. nih.gov
Table 3: ¹⁵N NMR Chemical Shifts of Dodecylguanidine in Different Environments nih.gov
| Compound State | Solvent | Average ¹⁵N Chemical Shift (ppm) |
|---|---|---|
| Deprotonated Arginine Side Chain | Aqueous solution (pH > 14) | ~17 ppm higher than M intermediate |
These findings suggest that a deprotonation of an arginine residue within a protein, such as Arg-82 in the M state of bacteriorhodopsin, could be accompanied by a significant decrease in the polarity and hydrogen-bonding character of its local environment. nih.gov
Role of Guanido Nitrogens in Protein-Protein and Protein-Ligand Interactions
The guanidinium group of arginine is frequently involved in crucial interactions at the interfaces of protein-protein and protein-ligand complexes. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it an effective anchor for molecular recognition. The use of L-Arginine:HCl (Guanido-¹⁵N₂+) in NMR-based studies allows for the direct probing of these interactions.
¹⁵N-HSQC (Heteronuclear Single Quantum Coherence) NMR experiments on proteins uniformly labeled with ¹⁵N can be used to map the binding interface with a ligand or another protein. nih.gov Upon binding, chemical shift perturbations are observed for the amide nitrogens of residues involved in the interaction. While this typically focuses on backbone amides, specialized techniques can be employed to observe the side-chain nitrogens of arginine.
Selective labeling of arginine residues with ¹⁵N provides a sensitive probe to monitor changes in the chemical environment of the guanidinium group upon complex formation. nih.gov This approach simplifies the NMR spectra and allows for a more detailed analysis of the interactions involving arginine side chains. nih.gov
Studies have shown that the arginine-arene interaction, a type of cation-π interaction, involves a balance of electrostatic and dispersion forces. rsc.org The geometry of this interaction can be influenced by the ligand, leading to conformational changes in the protein that can be exploited in ligand design. rsc.org Molecular dynamics simulations and PDB database mining have revealed that arginine is more frequently involved in cation-π interactions with aromatic ligands in protein-ligand complexes compared to lysine, due to the more favorable balance of forces in the protein environment. rsc.org
Methodological Advancements and Future Research Directions
Innovations in Isotopic Labeling Strategies for Complex Biomolecules
The synthesis of isotopically labeled biomolecules with high purity and specific labeling patterns is fundamental to their utility as tracers. Innovations in this area have focused on improving efficiency, specificity, and accessibility of compounds like L-arginine:HCl (guanido-15N2+).
Recent approaches have combined organic synthesis with enzymatic methods to create selectively labeled arginine. nih.govnih.govcuny.edu This chemo-enzymatic strategy allows for the precise placement of isotopes, such as ¹⁵N at the guanido head group, providing researchers with probes tailored for specific experimental questions, particularly in nuclear magnetic resonance (NMR) spectroscopy. nih.gov Furthermore, advancements in microbial production systems offer a promising avenue for the cost-effective and scalable synthesis of uniformly and selectively labeled amino acids. nih.gov For instance, the use of recombinant Ralstonia eutropha has been explored for the production of stable-isotope-labeled arginine through the intermediate cyanophycin, achieving high isotopic enrichment. nih.gov
A significant challenge in quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the metabolic conversion of labeled arginine to other amino acids, notably proline. researchgate.netnih.gov This "arginine conversion problem" can lead to inaccuracies in protein quantification. researchgate.net Innovative strategies to address this include the use of specific yeast strains with deletions in arginase genes to prevent this conversion. researchgate.net Another approach involves a modified SILAC method using [¹⁵N₄]-arginine in the "light" condition and [¹³C₆,¹⁵N₄]-arginine in the "heavy" condition, which provides an internal correction for the conversion to proline. uu.nl
These innovations are summarized in the following table:
| Innovation | Description | Advantage |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis and enzymatic reactions to produce selectively labeled amino acids. | Precise control over isotope placement for specific research applications like NMR. nih.gov |
| Microbial Production Systems | Use of engineered microorganisms, such as Ralstonia eutropha, to produce labeled amino acids. | Cost-effective and scalable production with high isotopic enrichment. nih.gov |
| Genetic Engineering in SILAC | Utilization of genetically modified organisms (e.g., yeast with arginase gene deletions) to prevent metabolic conversion of labeled arginine. | Increased accuracy in quantitative proteomics by eliminating the "arginine conversion problem". researchgate.net |
| Modified SILAC Labeling | Use of different isotopes of arginine in the "light" and "heavy" media to internally correct for metabolic conversion. | Provides a robust method for accurate protein quantification in cell types with high arginine conversion rates. uu.nl |
Refinement of Quantitative Isotope Dilution Mass Spectrometry for Amino Acid Metabolism
Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of metabolites, including arginine and its derivatives. nih.gov The use of stable isotope-labeled internal standards, such as L-arginine:HCl (guanido-15N2+), is crucial for achieving high precision and accuracy in these measurements. nih.gov Recent refinements in this technique have focused on improving sample throughput, sensitivity, and the breadth of analytes that can be measured simultaneously.
The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been a significant advancement. nih.goviu.edumdpi.com These methods offer high selectivity and sensitivity for the simultaneous quantification of L-arginine and related metabolites like citrulline and ornithine in biological fluids. iu.edunih.gov Modern LC-MS/MS assays can achieve low limits of quantification and high reproducibility, making them suitable for clinical research and detailed metabolic studies. iu.eduthermofisher.com
The following table presents typical performance data for a modern LC-MS/MS method for the quantification of arginine, demonstrating the high precision and accuracy achievable.
| Analyte | Intra-assay Accuracy (%) | Intra-assay Precision (RSD %) | Inter-assay Accuracy (%) | Inter-assay Precision (RSD %) |
| L-Arginine | 91.1–101.7 | 4.0–10.4 | 92.4–101.3 | 4.7–8.4 |
| L-Citrulline | 91.3–105.8 | 1.6–14.0 | 97.4–100.3 | 2.2–12.4 |
| L-Ornithine | 88.8–99.4 | 2.3–6.0 | 94.8–96.1 | 4.2–6.3 |
Data adapted from a study on the development and validation of LC-MS/MS methods for amino acid quantification. iu.edu
Future refinements in this area are likely to involve further automation, miniaturization of sample preparation, and the development of even more sensitive mass spectrometry instrumentation. nih.govresearchgate.net
Integration of Isotopic Tracing with Systems Biology Approaches (e.g., Metabolomics, Proteomics)
The integration of stable isotope tracing with systems-level analytical techniques like metabolomics and proteomics has revolutionized our understanding of metabolic networks. L-arginine:HCl (guanido-15N2+) serves as a powerful tracer in these integrated approaches to map the flow of nitrogen atoms through various metabolic pathways. nih.gov
In metabolomics, tracing the fate of the ¹⁵N label from L-arginine allows for the quantification of fluxes through pathways such as nitric oxide (NO) synthesis and the urea (B33335) cycle. nih.govresearchgate.net This provides a dynamic view of metabolic regulation that cannot be obtained from static metabolite concentration measurements alone. LC-MS-based metabolomics, in conjunction with ¹⁵N₄-arginine tracing, can reliably quantify the abundance of key intermediates and the fluxes of major reactions in arginine metabolism in various cell models. nih.gov
In proteomics, the SILAC technique has been instrumental in quantifying changes in protein expression and turnover. nih.gov The use of labeled arginine (and lysine) allows for the differential labeling of entire proteomes, enabling highly accurate relative quantification by mass spectrometry. researchgate.net As mentioned previously, innovative strategies are being developed to overcome the challenge of arginine-to-proline conversion in SILAC experiments, thereby improving the accuracy of quantitative proteomics data. uu.nl
The combination of these 'omics' approaches with isotopic tracing provides a holistic view of how cellular processes are regulated in response to various stimuli and in different disease states.
Development of Computational Models for Isotopic Tracing and Flux Simulations
To fully interpret the complex datasets generated from isotopic tracing experiments, computational modeling and flux simulation are essential. Metabolic Flux Analysis (MFA) is a key technique used to quantify intracellular metabolic fluxes. creative-proteomics.com These models integrate data on extracellular metabolite exchange rates and the distribution of isotopic labels in metabolites to calculate the rates of intracellular reactions. nih.gov
Several software packages, such as FiatFlux and INCA, have been developed to facilitate MFA. nih.govoup.comvueinnovations.com These tools allow researchers to build metabolic network models and fit experimental isotope labeling data to estimate fluxes. For example, FiatFlux can automatically calculate ratios of converging fluxes from GC-MS data of ¹³C-labeled amino acids and then use this information to estimate absolute intracellular fluxes. nih.gov While often applied to carbon metabolism, the principles and tools of MFA are also applicable to nitrogen tracing studies using compounds like L-arginine:HCl (guanido-15N2+).
The development of more sophisticated computational models that can account for metabolic compartmentalization and non-steady-state conditions is an active area of research. These advanced models will be crucial for accurately simulating arginine metabolism in complex biological systems, such as different tissues or subcellular organelles.
Exploration of Novel Mechanistic Applications in Cell and Developmental Biology
The use of L-arginine:HCl (guanido-15N2+) as a tracer is enabling novel mechanistic investigations in fundamental areas of cell and developmental biology. By tracing the fate of the guanido nitrogens, researchers can precisely quantify the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes. nih.govnih.gov
For example, studies using L-[guanidino-¹⁵N₂]arginine have been instrumental in determining the rate of whole-body NO synthesis in humans and how it is affected by various physiological and pathological conditions. nih.gov This has provided key insights into the regulation of the L-arginine-NO pathway. researchgate.net Furthermore, LC-MS/MS methods have been developed to quantify ¹⁵N-labeled nitrite, a stable oxidation product of NO, in cell culture experiments, allowing for detailed in vitro studies of NO synthase activity. nih.govresearchgate.net
In developmental biology, arginine metabolism is known to play a crucial role. Isotopic tracing studies can help to elucidate the specific roles of different arginine metabolic pathways during embryogenesis and fetal development. By understanding how arginine is utilized for processes such as protein synthesis, polyamine production, and NO signaling, researchers can gain insights into the mechanisms underlying normal development and the pathogenesis of developmental disorders.
Future applications in this area may involve combining isotopic tracing with advanced imaging techniques to visualize metabolic fluxes in real-time within living cells and developing organisms, providing unprecedented spatial and temporal resolution of arginine metabolism.
Q & A
Basic Research Questions
Q. What are the key chemical properties of L-arginine:HCl (Guanido-15N2+) relevant to isotopic tracing studies?
- Methodological Answer : The compound’s molecular formula (C6H15ClN4O2) and isotopic labeling (15N2 at the guanidine group) enable precise tracking of nitrogen metabolism in nitric oxide (NO) synthesis pathways. Its high solubility in water (~50 mg/mL) facilitates in vitro and in vivo experimental preparations, while its stability at room temperature (2-year shelf life) ensures reliable storage for longitudinal studies .
Q. How is L-arginine:HCl (Guanido-15N2+) utilized as a substrate for nitric oxide synthase (NOS) in metabolic studies?
- Methodological Answer : The labeled guanidine group acts as a tracer in enzymatic assays to quantify NO production via LC-MS or isotope-ratio mass spectrometry. Researchers must standardize reaction conditions (pH 7.4, 37°C) and control for competing substrates (e.g., endogenous arginine) to avoid isotopic dilution artifacts. Co-factors like NADPH and tetrahydrobiopterin should be included to maintain NOS activity .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in L-arginine:HCl (Guanido-15N2+) efficacy studies (e.g., inconsistent NO bioavailability results)?
- Methodological Answer :
- Controlled Dietary Intake : Prior studies often failed to account for baseline dietary arginine, which varies between subjects. Pre-trial diets should be standardized to minimize confounding .
- Dosage Optimization : Use dose-response curves (e.g., 0.1–10 mM in vitro) to identify saturation points for NO synthesis, as excessive doses may inhibit NOS via feedback mechanisms .
- Multi-Modal Detection : Combine chemiluminescence (for real-time NO) with stable isotope tracing to differentiate labeled vs. endogenous NO pools .
Q. How can researchers optimize the synthesis of L-arginine:HCl (Guanido-15N2+) to achieve >98% isotopic purity?
- Methodological Answer :
- Precursor Selection : Use 15N-labeled ammonia or guanidine derivatives to ensure uniform isotopic enrichment at the guanido group.
- Reaction Conditions : Maintain pH 10–12 during guanidinylation to prevent side reactions, and employ ion-exchange chromatography to isolate the hydrochloride salt with minimal isotopic scrambling .
Q. What analytical techniques are recommended for validating isotopic integrity in L-arginine:HCl (Guanido-15N2+) batches?
- Methodological Answer :
- NMR Spectroscopy : 15N-NMR can confirm isotopic labeling at the guanidine position (δ ~75 ppm for 15N).
- High-Resolution Mass Spectrometry (HRMS) : Calculate the exact mass (C6H15ClN4O2, m/z 212.68) to detect impurities or isotopic dilution.
- Elemental Analysis : Verify nitrogen content (≥26.3% w/w) and chloride ion stoichiometry .
Q. How should researchers design longitudinal studies to assess L-arginine:HCl (Guanido-15N2+) pharmacokinetics in animal models?
- Methodological Answer :
- Dosing Regimen : Administer via intraperitoneal injection (10–50 mg/kg) or oral gavage, with blood/tissue sampling at 0, 15, 30, 60, and 120 minutes post-administration.
- Tracer Kinetics : Use compartmental modeling to estimate absorption rate constants (Ka) and bioavailability, accounting for first-pass metabolism in the liver .
Methodological Best Practices
Q. What are the pitfalls in interpreting 15N tracer data from L-arginine:HCl (Guanido-15N2+) studies, and how can they be mitigated?
- Answer :
- Isotopic Cross-Talk : Ensure mass spectrometry methods resolve 15N2 from natural-abundance 14N isotopes (e.g., using high-resolution orbitrap detectors).
- Background Correction : Subtract baseline 15N levels in control samples (e.g., saline-treated cohorts) to isolate experimental signals .
Q. How can researchers reconcile discrepancies between in vitro and in vivo NO production data using this compound?
- Answer :
- Microenvironment Replication : Mimic in vivo redox conditions (e.g., glutathione levels) in cell cultures to reduce oxidative NO degradation.
- Tissue-Specific Analysis : Use microdialysis probes in target tissues (e.g., vascular endothelium) to capture localized NO dynamics missed in bulk plasma assays .
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